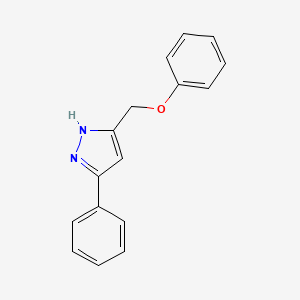

5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(phenoxymethyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)16-11-14(17-18-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFYRCBAZQCTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacophore modeling of 3-phenyl-5-phenoxymethyl pyrazoles

An In-Depth Technical Guide to the Pharmacophore Modeling of 3-Phenyl-5-Phenoxymethyl Pyrazoles

Foreword: From Scaffold to Strategy

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 3-phenyl-5-phenoxymethyl pyrazole scaffold, in particular, offers a versatile framework for structural modification, making it a compelling subject for rational drug design. This guide, written from the perspective of a Senior Application Scientist, moves beyond mere protocol to provide a strategic framework for developing robust pharmacophore models for this specific class of compounds. Our focus is on the causality behind our choices, ensuring that each step is not just a procedure, but a scientifically validated decision.

Section 1: Foundational Concepts in Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target.[4] It is not a real molecule but a three-dimensional map of interaction points. For the 3-phenyl-5-phenoxymethyl pyrazole scaffold, these features might include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

There are two primary strategies for generating a pharmacophore model, the choice of which is dictated by the available data:

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of ligands with known biological activities is available.[5] The model is built by superimposing these active molecules and extracting their common chemical features.

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred.[6] The model is derived directly from the key interactions observed between the protein and a bound ligand within the binding site.[4][7] This approach has the distinct advantage of not requiring a large set of active ligands or facing the challenge of molecular alignment.[4][8]

Section 2: The Ligand-Based Workflow: Deciphering the Collective Message of Active Molecules

The core principle of the ligand-based approach is that molecules with similar biological activities often share a common binding mode and, therefore, a common set of pharmacophoric features.

Rationale and Experimental Design

This method is the go-to strategy when structural information for the target is elusive. The integrity of the resulting model is critically dependent on the quality and diversity of the input ligand set.

Pillar of Trustworthiness: The experimental design must include a training set of structurally diverse, highly active compounds to generate the hypotheses and a separate test set containing both active and known inactive compounds to validate the model's predictive power.[9]

Protocol: Ligand-Based Model Generation

-

Training Set Preparation:

-

Select 5-20 structurally diverse and highly active 3-phenyl-5-phenoxymethyl pyrazole derivatives.

-

Generate low-energy 3D conformations for each ligand. This is a crucial step as the bioactive conformation is often not the global minimum energy state.

-

Define the essential chemical features for each molecule (e.g., Hydrogen Bond Acceptor, Aromatic Ring, Hydrophobic).

-

-

Pharmacophore Hypothesis Generation:

-

Hypothesis Scoring and Selection:

-

The generated hypotheses are scored based on how well they map to the active compounds and align with their structural features.

-

The best hypothesis is typically the one that maximizes the fit for the most active compounds while covering the diversity of the training set.

-

Mandatory Visualization: Ligand-Based Workflow

Caption: Workflow for structure-based pharmacophore model generation.

Section 4: Application in Drug Discovery: From Model to Molecule

A validated pharmacophore model is a powerful tool for accelerating drug discovery campaigns. [12]

-

Virtual Screening (VS): The model serves as a 3D query to rapidly screen vast chemical libraries containing millions of compounds. [13][14]Molecules that match the pharmacophoric features are identified as "hits" and prioritized for experimental testing, significantly enriching the active compounds in the selection. [12]This is a cost-effective alternative to high-throughput screening (HTS). [13]

-

Scaffold Hopping and Lead Optimization: The abstract nature of a pharmacophore allows for the identification of novel chemical scaffolds that satisfy the required features but are structurally distinct from the original 3-phenyl-5-phenoxymethyl pyrazoles. [8][12]This is invaluable for discovering new intellectual property and improving properties like potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Section 5: Hypothetical Case Study: Targeting a Kinase with 3-Phenyl-5-Phenoxymethyl Pyrazoles

Let's consider a hypothetical scenario where a series of 3-phenyl-5-phenoxymethyl pyrazoles have shown inhibitory activity against a specific protein kinase. A structure-based approach is chosen based on an available crystal structure.

The analysis of the binding site reveals a consistent binding mode for the active compounds, leading to the generation of a pharmacophore model.

Table 1: Key Pharmacophoric Features for a Hypothetical Kinase Inhibitor

| Feature ID | Feature Type | Interacting Residue (Example) | Role in Binding |

| HBA1 | Hydrogen Bond Acceptor | Backbone NH of Val80 | Anchors the pyrazole core in the hinge region. |

| HBD1 | Hydrogen Bond Donor | Carbonyl of Glu65 | Orients the phenoxymethyl substituent. |

| AR1 | Aromatic Ring | Phe145 | Engages in π-π stacking with the 3-phenyl group. |

| HYD1 | Hydrophobic | Leu130, Ile60 | Forms a hydrophobic pocket around the phenoxy group. |

| HYD2 | Hydrophobic | Ala30, Val35 | Interacts with the phenyl ring at the 3-position. |

This model can now be used to screen for new compounds that fulfill these five geometric and chemical constraints, potentially leading to the discovery of more potent and novel kinase inhibitors.

Section 6: Conclusion and Future Perspectives

Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a logical bridge between chemical structure and biological activity. For the 3-phenyl-5-phenoxymethyl pyrazole scaffold, these models offer a clear pathway to understanding structure-activity relationships (SAR) and rationally designing new therapeutic agents. [15][16] The future of pharmacophore modeling lies in its integration with more advanced computational techniques. The use of molecular dynamics simulations can generate dynamic pharmacophore models that account for protein flexibility. [6][17]Furthermore, the application of machine learning and artificial intelligence is poised to revolutionize how we generate and screen with these models, enabling faster and more accurate prediction of bioactivity for novel chemical entities. [18]

References

- Shiri, F., & Ansari, I. (2013). Methods and applications of structure based pharmacophores in drug discovery. Current topics in medicinal chemistry, 13(9), 1036–1047.

- de Graaf, C., et al. (2011). Reviewing the pros and cons of protein structure-based pharmacophore modelling. RSC Medicinal Chemistry Blog.

- Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832.

- Atef, H., et al. (2022). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure.

- Musyoka, T. M., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 7(3), 2946–2958.

- Abuo-Rahma, G. E. D. A., et al. (2024).

- Spyrakis, F., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(22), 5823.

- Schulz, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 316–331.

- J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling.

- Sun, H. (2008). Pharmacophore-Based Virtual Screening. Current Medicinal Chemistry, 15(10), 1018–1024.

- Shiri, F., & Ansari, I. (2013). Methods and Applications of Structure Based Pharmacophores in Drug Discovery.

- Seo, S., & Kim, W. Y. (2023). PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. arXiv.

- ResearchGate. (n.d.). Structure–activity relationship (SAR)

- Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- CCDC. (n.d.). Ligand-Based Virtual Screening.

- InteLigand. (n.d.).

- Volkamer, A., et al. (n.d.). T009 · Ligand-based pharmacophores.

- Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-151.

- De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 650.

- Mohebbi, A. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?

- Asif, M. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Drug Designing: Open Access, 10(1).

- Wang, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6296.

- Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845–5857.

- Mohammed, I., et al. (2022).

- Zhang, L., et al. (2025).

- Wifling, D., & Wolber, G. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Pharmaceuticals, 15(1), 78.

- ResearchGate. (n.d.).

Sources

- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. Methods and applications of structure based pharmacophores in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 11. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]

- 12. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling [arxiv.org]

Navigating Tautomeric Ambiguity: A Definitive Guide to IUPAC Nomenclature for 3,5-Substituted Pyrazoles

Executive Summary: The Cost of Ambiguity

In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbuster therapeutics like Celecoxib (Celebrex) and Sildenafil (Viagra). However, for 3,5-disubstituted pyrazoles, a critical nomenclature challenge arises from annular tautomerism .

When the ring nitrogen is unsubstituted (

This guide establishes a rigorous, self-validating protocol for naming these entities according to the IUPAC Blue Book (P-44) standards, ensuring data integrity across the R&D lifecycle.

The Mechanistic Core: Annular Tautomerism

To name a pyrazole correctly, one must first understand the physical reality of the molecule. In

Visualization of the Equilibrium

The following diagram illustrates the proton migration that causes the numbering ambiguity. Note that the substituent

Figure 1: The migration of the proton (H) between N1 and N2 inverts the relative numbering of the carbon substituents.

The IUPAC Naming Protocol (Algorithm)

The International Union of Pure and Applied Chemistry (IUPAC) resolves this physical ambiguity by defining a Preferred IUPAC Name (PIN) .[2] While the molecule exists as a mixture, the PIN is a unique identifier assigned to one specific tautomeric form based on hierarchical rules.

The Decision Matrix

Follow this logic gate to determine the correct name.

Figure 2: The hierarchical decision tree for assigning IUPAC PINs to pyrazoles.

Detailed Rule Breakdown

Rule 1: The "Lowest Locant Set" (P-14.4)

IUPAC requires that the tautomer chosen as the parent structure is the one that allows the substituents to have the lowest possible numbers (locants).

-

Comparison: A set

is lower than -

Application: If placing the Hydrogen on N1 results in substituents at 3 and 5, but placing it on N2 results in 4 and 5, you must choose the N1 tautomer.

Rule 2: The Alphabetical Tie-Breaker (P-14.5)

In 3,5-disubstituted pyrazoles, both tautomers result in a

-

The Rule: The lower locant (3) is assigned to the substituent that comes first in alphabetical order .

-

Why? This eliminates subjectivity. "Chloro" (C) always beats "Methyl" (M).[1]

Case Studies and Data Standardization

The following table applies the protocol to common scenarios encountered in medicinal chemistry.

| Scenario | Structure Description | Locant Set Analysis | Alphabetical Check | Correct IUPAC PIN | Incorrect/Ambiguous Name |

| 1. Asymmetric (Halo/Alkyl) | 3(5)-Chloro-5(3)-methylpyrazole | Tautomer A: 3,5Tautomer B: 3,5 | Chloro (C) vs Methyl (M).C is first.[3] C gets locant 3.[1][4] | 3-Chloro-5-methyl-1H-pyrazole | 5-Chloro-3-methylpyrazole |

| 2.[1] Asymmetric (Alkyl/Aryl) | 3(5)-Methyl-5(3)-phenylpyrazole | Tautomer A: 3,5Tautomer B: 3,5 | Methyl (M) vs Phenyl (P).M is first. M gets locant 3.[1] | 3-Methyl-5-phenyl-1H-pyrazole | 5-Methyl-3-phenylpyrazole |

| 3.[1] Fixed (N-Substituted) | N-Methyl, with Phenyl at 3 or 5 | Fixed.[1] N is 1.Minimize locants. | N/A. Structure is locked. | 1-Methyl-3-phenyl-1H-pyrazole | 1-Methyl-5-phenylpyrazole (This is a different regioisomer) |

| 4.[1] Functional Group Priority | 3(5)-Amino-5(3)-methylpyrazole | Tautomer A: 3,5Tautomer B: 3,5 | Amino (A) vs Methyl (M).A is first. A gets locant 3.[1] | 5-Methyl-1H-pyrazol-3-amine | 3-Methyl-5-aminopyrazole |

Note on Case 4: When a suffix-bearing group (like -amine) is present, it takes priority for low numbering over the alphabetical rule for prefixes, but usually, the suffix is forced to the lowest position possible anyway.

Digital Data Integrity: InChI and Registration

For "Drug Development Professionals," the name is often secondary to the machine-readable string.

The InChI Solution

The IUPAC International Chemical Identifier (InChI) was specifically designed to solve the tautomer problem.

-

Standard InChI: Treats the mobile hydrogen as a separate layer (/h).[1]

-

Result: Both 3-methyl-5-phenyl-1H-pyrazole and 5-methyl-3-phenyl-1H-pyrazole generate the exact same Standard InChI string .

Recommendation: When registering compounds in an Electronic Lab Notebook (ELN) or Corporate Registry:

-

Primary Name: Use the IUPAC PIN (derived via the Alphabetical Rule).

-

Duplicate Check: Rely on the Standard InChIKey , not the name or the SMILES string (unless using canonical isomeric SMILES that account for tautomers).

-

Notation: In text, use the notation 3(5)-methyl-5(3)-phenylpyrazole only when explicitly discussing the mixture. For registration, stick to the PIN.[1]

References

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (The Blue Book).[1] Royal Society of Chemistry, 2014.[1] [Link]

- See specifically P-44 (Seniority of Parent Structures) and P-14.4 (Numbering).

-

InChI Trust. The IUPAC International Chemical Identifier (InChI).[1][Link]

-

National Institute of Standards and Technology (NIST). Pyrazole, 1,4-dimethyl- (Standard InChI Example).[1] NIST Chemistry WebBook.[1][5] [Link][5]

-

Alkorta, I., & Elguero, J. Prototropic Tautomerism of Heterocycles.[1][6] Advances in Heterocyclic Chemistry, 2000.[1][6] [Link]

Sources

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of 3-Phenyl-5-Substituted Pyrazoles

Introduction: The Enduring Significance of Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The development of efficient and sustainable synthetic methodologies for accessing structurally diverse pyrazole derivatives is, therefore, a critical endeavor for researchers in drug discovery and development. This application note provides an in-depth guide to three contemporary one-pot synthesis strategies for 3-phenyl-5-substituted pyrazoles, emphasizing green chemistry principles, mechanistic rationale, and detailed, reproducible protocols.

Strategic Approaches to One-Pot Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, allowing for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving time and resources.[1] This guide will explore three distinct MCR strategies that leverage different activation methods: microwave irradiation, ultrasound sonication, and ionic liquid catalysis.

Method 1: Rapid Microwave-Assisted Synthesis of 1-Aryl-5-aminopyrazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[2][3] This protocol details a rapid and efficient one-pot synthesis of 1-aryl-5-aminopyrazoles from aryl hydrazines and 3-aminocrotononitrile or α-cyanoketones in an acidic aqueous medium.[4][5][6]

Causality and Mechanistic Insight

The reaction proceeds through an initial condensation of the aryl hydrazine with the β-aminonitrile or α-cyanoketone, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. The acidic medium (1 M HCl) facilitates the initial condensation by protonating the carbonyl or imine group, rendering it more susceptible to nucleophilic attack by the hydrazine. Microwave irradiation provides rapid and uniform heating of the polar solvent (water), dramatically accelerating the rate of each step in the reaction sequence.

Experimental Workflow: Microwave-Assisted Synthesis

Caption: Workflow for microwave-assisted pyrazole synthesis.

Detailed Protocol

-

Reagent Preparation: In a fume hood, add the aryl hydrazine hydrochloride (2.0 mmol), 3-aminocrotononitrile (or α-cyanoketone, 2.0 mmol), and a magnetic stir bar to a 10 mL microwave reaction vial.

-

Solvent Addition: Add 5.0 mL of 1 M hydrochloric acid to the vial. The concentration of the starting materials should be approximately 0.4 M.

-

Sealing: Securely seal the vial with a microwave-safe cap using a crimper. Ensure the seal is complete to prevent leakage under pressure.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction temperature to 150 °C and the reaction time to 10-15 minutes with stirring.

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial in the fume hood.

-

Isolation: Basify the reaction mixture with a 10% aqueous sodium hydroxide solution until the pH is greater than 10. The product will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with deionized water and dry under vacuum to afford the pure 1-aryl-5-aminopyrazole.[5]

Data Summary: Scope and Yields

This method is compatible with a wide range of functional groups on the aryl hydrazine, including halogens, nitriles, phenols, and sulfones.[4][6]

| Aryl Hydrazine Substituent | Reaction Time (min) | Yield (%) |

| 4-Fluoro | 10 | 90 |

| 4-Chloro | 10 | 85 |

| 4-Bromo | 10 | 88 |

| 4-Cyano | 15 | 75 |

| 4-Nitro | 15 | 72 |

Yields are typical and may vary depending on the specific substrate and equipment used.[2][5]

Method 2: Ultrasound-Assisted Green Synthesis of Highly Substituted Pyrazoles

This protocol describes a catalyst-free, one-pot, three-component synthesis of 5-amino-3-phenyl-1-arylpyrazole-4-carbonitriles in water, facilitated by ultrasound irradiation.[1] This approach embodies the principles of green chemistry by utilizing an environmentally benign solvent and avoiding the need for a catalyst, while ultrasound provides the energy for the reaction.

Causality and Mechanistic Insight

The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization.[7][8] First, the aromatic aldehyde and malononitrile undergo a Knoevenagel condensation to form a benzylidenemalononitrile intermediate. Phenylhydrazine then acts as a Michael donor, adding to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto one of the nitrile groups, followed by tautomerization to yield the stable pyrazole product. Ultrasound irradiation enhances the reaction rate through acoustic cavitation, which generates localized high temperatures and pressures, leading to a significant increase in reaction kinetics.[1][9]

Reaction Mechanism: Ultrasound-Assisted Synthesis

Caption: Cascade mechanism for ultrasound-assisted pyrazole synthesis.

Detailed Protocol

-

Reagent Combination: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in 5.0 mL of ethanol.

-

Ultrasound Irradiation: Place the flask in an ultrasonic bath operating at a frequency of 47 kHz.[9] Irradiate the mixture for 30-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry to obtain the pure 5-amino-3-aryl-1-phenylpyrazole-4-carbonitrile.

Data Summary: Conventional vs. Ultrasound

The use of ultrasound significantly reduces reaction times and improves yields compared to conventional heating.[1]

| Aldehyde Substituent | Method | Time | Yield (%) |

| 4-H | Conventional | 60 min | 89 |

| 4-H | Ultrasound | 35 min | 97 |

| 4-Cl | Conventional | 55 min | 90 |

| 4-Cl | Ultrasound | 30 min | 95 |

| 4-OCH₃ | Conventional | 65 min | 85 |

| 4-OCH₃ | Ultrasound | 40 min | 92 |

Data adapted from a representative study.[1]

Method 3: Ionic Liquid-Catalyzed One-Pot Synthesis of Pyranopyrazoles

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green catalysts and solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[10][11][12] This protocol describes a one-pot, four-component synthesis of pyranopyrazoles using an ionic liquid as a catalyst under solvent-free conditions.[10][11]

Causality and Mechanistic Insight

This reaction is a domino sequence involving the formation of a pyrazolone intermediate from hydrazine hydrate and ethyl acetoacetate, and a Knoevenagel adduct from the aromatic aldehyde and malononitrile.[13] The ionic liquid acts as a Lewis acid, activating the carbonyl group of the aldehyde and promoting the Knoevenagel condensation. It also facilitates the subsequent Michael addition of the pyrazolone onto the Knoevenagel adduct, followed by an intramolecular cyclization and dehydration to afford the final pyranopyrazole product. The use of an ionic liquid as the reaction medium can also enhance the reaction rate and selectivity.

Experimental Workflow: Ionic Liquid-Catalyzed Synthesis

Caption: Workflow for ionic liquid-catalyzed pyranopyrazole synthesis.

Detailed Protocol

-

Reaction Setup: In a round-bottom flask, combine hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the ionic liquid (e.g., [bmim][NO₃], 10 mol%).[11][12]

-

Heating: Heat the reaction mixture at 60-75 °C with stirring for approximately 80 minutes.[10][12] Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and stir to precipitate the crude product and dissolve the ionic liquid.

-

Isolation: Collect the solid product by vacuum filtration and wash with water.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.[10] The ionic liquid can be recovered from the aqueous filtrate by evaporation of the water and reused.

Data Summary: Scope and Yields

This method is effective for a variety of aromatic aldehydes, affording good to excellent yields of the corresponding pyranopyrazoles.

| Aldehyde Substituent | Time (min) | Yield (%) |

| 4-H | 80 | 92 |

| 4-Cl | 75 | 95 |

| 4-NO₂ | 90 | 88 |

| 4-OCH₃ | 85 | 90 |

Yields and times are representative for this synthetic approach.[10][14]

Conclusion

The one-pot synthesis of 3-phenyl-5-substituted pyrazoles is a dynamic field of research, with a strong emphasis on the development of efficient, cost-effective, and environmentally friendly methodologies. The three protocols detailed in this application note showcase the versatility of modern synthetic organic chemistry, leveraging microwave irradiation, ultrasound sonication, and ionic liquid catalysis to achieve these goals. By understanding the underlying mechanisms and following these detailed protocols, researchers can readily access a diverse range of pyrazole derivatives for applications in drug discovery and materials science.

References

-

Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

-

Deshmukh, N. J., & Hivarale, D. P. (2018). Ionic Liquid Catalyzed One Pot Four Component Synthesis of Pyranopyrazoles. Der Pharma Chemica, 10(4), 114-118. [Link]

-

Yakaiah, S., Buchappa, G., Durgaprasad, K., Ravibabu, K., & Aparna, P. (2016). Ionic Liquid Catalyzed One-Pot, Three Component Synthesis of Dihydropyrano[2,3-c]pyrazole under Green Conditions. Asian Journal of Chemistry, 28(11), 2441-2445. [Link]

-

Delawari, A., & Fatehi, I. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-]. Journal of Synthetic Chemistry, 3(3), 163-175. [Link]

-

Heravi, M. M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]

-

Zolfigol, M. A., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC, 15, 126. [Link]

-

Delawari, A., & Fatehi, I. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-]. Journal of Synthetic Chemistry, 3(3), 163-175. [Link]

-

Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed, 31282901. [Link]

-

Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

-

Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. (n.d.). RTI International. [Link]

-

Singh, R. K., et al. (2021). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. Request PDF. [Link]

-

“On-water” one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. (n.d.). ResearchGate. [Link]

-

5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI. [Link]

-

One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (n.d.). ResearchGate. [Link]

-

Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

-

Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). European Journal of Chemical Medicine. [Link]

-

Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Shinde, S. V., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Biol. Env. Pharm. Life Sci.[Link]

-

Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). PMC. [Link]

-

Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. (2022). MDPI. [Link]

-

Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H). (n.d.). ResearchGate. [Link]

-

An ultrasound-assisted solvent and catalyst-free synthesis of structurally diverse pyrazole centered 1,5-disubstituted tetrazoles via one-pot four-component reaction. (n.d.). ScienceGate. [Link]

-

Catalyst-free ultrasound assisted novel one pot pseudo five component synthesis of aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes, het(aryl). (n.d.). ResearchGate. [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. Microwave synthesis of 1-aryl-1H-pyrazole-5-amines | RTI [rti.org]

- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]

- 4. Video: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines [jove.com]

- 5. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-] [jsynthchem.com]

- 12. jsynthchem.com [jsynthchem.com]

- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Biological Activity Screening of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This structural motif is present in several clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug ruxolitinib, underscoring its therapeutic relevance.[3][4] The compound 5-(phenoxymethyl)-3-phenyl-1H-pyrazole is a novel entity featuring a phenoxymethyl substituent at the 5-position and a phenyl group at the 3-position. This unique substitution pattern warrants a comprehensive biological activity screening to elucidate its therapeutic potential.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic screening of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole. The proposed workflow is designed to efficiently identify and characterize its potential cytotoxic, anti-inflammatory, analgesic, and antimicrobial activities through a series of validated in vitro and in vivo assays. The causality behind experimental choices is explained to provide a deeper understanding of the screening cascade.

Experimental Design: A Multi-faceted Approach to Unveiling Biological Activity

The initial screening of a novel compound necessitates a tiered approach, beginning with broad-spectrum in vitro assays to identify potential areas of biological activity. This is followed by more specific assays to elucidate the mechanism of action and in vivo studies to confirm efficacy.

Rationale for the Screening Cascade

Given the well-documented activities of pyrazole derivatives, the screening of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole will focus on four key areas:

-

Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines by targeting critical cellular pathways.[5][6]

-

Analgesic Activity: The anti-inflammatory properties of pyrazole derivatives often translate to analgesic effects.[4][9]

-

Antimicrobial Activity: Pyrazole-containing compounds have been shown to possess broad-spectrum activity against various bacterial and fungal pathogens.[10][11]

The following experimental workflow is proposed for a comprehensive evaluation:

Caption: A tiered approach for screening 5-(phenoxymethyl)-3-phenyl-1H-pyrazole.

Part 1: Anticancer Activity Screening

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines to determine the compound's cytotoxicity and selectivity.

Cell Line Selection

A diverse panel of cell lines is crucial for identifying broad-spectrum activity or cancer-type specific effects. The National Cancer Institute's NCI-60 panel provides a well-characterized set of human tumor cell lines.[12] For a focused initial screen, the following cell lines are recommended:

-

MCF-7: Human breast adenocarcinoma (hormone-dependent).

-

MDA-MB-231: Human breast adenocarcinoma (hormone-independent).[13]

-

A549: Human lung carcinoma.

-

HCT116: Human colon carcinoma.[5]

-

HepG2: Human hepatocellular carcinoma.[5]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

-

5-(phenoxymethyl)-3-phenyl-1H-pyrazole

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

| Parameter | Description |

| Cell Lines | MCF-7, MDA-MB-231, A549, HCT116, HepG2 |

| Seeding Density | 5 x 10³ - 1 x 10⁴ cells/well |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 hours |

| Assay Readout | Absorbance at 570 nm |

| Positive Control | Doxorubicin |

Part 2: Anti-inflammatory Activity Screening

The anti-inflammatory potential will be evaluated by measuring the inhibition of key inflammatory mediators in a cellular model of inflammation.

Cell Line Selection

RAW 264.7, a murine macrophage cell line, is a well-established model for studying inflammation.[14] Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14]

Signaling Pathway Context

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 13. noblelifesci.com [noblelifesci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Functionalization of the Phenoxymethyl Group in Pyrazole Derivatives

Introduction: The Strategic Importance of the Phenoxymethyl-Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties. When coupled with a phenoxymethyl substituent, the resulting scaffold presents a versatile platform for drug discovery. The phenoxymethyl group not only influences the molecule's overall lipophilicity and pharmacokinetic profile but also offers multiple avenues for synthetic modification. This guide provides a detailed exploration of strategies to functionalize the phenoxymethyl moiety in pyrazole derivatives, offering researchers and drug development professionals a comprehensive toolkit for lead optimization and the generation of novel chemical entities.

Core Strategies for Functionalization

The functionalization of the phenoxymethyl group can be approached from three primary angles, each offering distinct advantages for modulating molecular properties:

-

Cleavage of the Ether Linkage: This strategy allows for the unmasking of a phenolic hydroxyl group on the pyrazole or a hydroxymethyl group, providing a handle for further derivatization.

-

Modification of the Phenyl Ring: Direct functionalization of the aromatic ring through electrophilic substitution or directed metalation enables the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

-

Functionalization of the Methylene Bridge: Targeting the benzylic C-H bonds of the methylene linker offers a more nuanced approach to structural modification, influencing the spatial orientation of the phenyl and pyrazole rings.

The following sections will delve into the mechanistic rationale and provide detailed protocols for each of these strategies.

Strategy 1: Ether Cleavage - Unveiling Reactive Functionalities

The ether linkage in phenoxymethyl pyrazoles is generally stable, but its cleavage can be achieved under specific conditions to yield a phenol and a methyl-pyrazole derivative, or a hydroxymethyl-pyrazole and phenol. This transformation is pivotal for introducing new functional groups or for preparing key intermediates.

Acid-Mediated Ether Cleavage

Strong acids like hydrogen bromide (HBr) and hydrogen iodide (HI) are classic reagents for cleaving ethers.[3] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of aryl alkyl ethers, the cleavage typically occurs at the alkyl C-O bond, yielding a phenol and an alkyl halide, as the aryl C-O bond is stronger and phenols do not readily undergo nucleophilic substitution.[3]

Protocol 1: HBr-Mediated Cleavage of Phenoxymethyl Pyrazole

-

Objective: To cleave the phenoxymethyl ether to generate the corresponding pyrazolyl-methanol or a bromomethyl pyrazole and phenol. The product distribution will depend on the specific pyrazole substitution and reaction conditions.

-

Materials:

-

Phenoxymethyl pyrazole derivative (1.0 eq)

-

48% Aqueous HBr (10-20 eq)

-

Acetic acid (as solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the phenoxymethyl pyrazole derivative in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add 48% aqueous HBr to the solution.

-

Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

-

Self-Validation: The identity of the cleaved products (phenol and the corresponding pyrazole derivative) should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic benzylic ether signals in the NMR spectra is a key indicator of a successful reaction.

Lewis Acid-Mediated Ether Cleavage

Lewis acids, such as boron tribromide (BBr₃) and boron trichloride (BCl₃), are highly effective reagents for the cleavage of aryl ethers under milder conditions than strong protic acids.[4] The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide.

Protocol 2: BBr₃-Mediated Cleavage of Phenoxymethyl Pyrazole

-

Objective: To selectively cleave the phenoxymethyl ether to yield the corresponding pyrazolyl-phenol.

-

Materials:

-

Phenoxymethyl pyrazole derivative (1.0 eq)

-

Boron tribromide (BBr₃) (1.0 M solution in CH₂Cl₂, 2-3 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the phenoxymethyl pyrazole derivative in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the BBr₃ solution dropwise via syringe.

-

Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

-

Add saturated sodium bicarbonate solution to neutralize the mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Trustworthiness: BBr₃ is a highly reactive and corrosive reagent. This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The slow addition at low temperature is critical to control the exothermicity of the reaction.

Strategy 2: Direct Functionalization of the Phenyl Ring

Modifying the electronic and steric properties of the phenyl ring can significantly impact the biological activity of the molecule.

Electrophilic Aromatic Substitution

The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution.[5][6] Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents onto the phenyl ring. The pyrazole ring itself is generally deactivated towards electrophilic attack, especially when N-substituted, which can allow for selective functionalization of the phenoxy ring.[7]

Protocol 3: Nitration of the Phenyl Ring

-

Objective: To introduce a nitro group at the ortho or para position of the phenyl ring.

-

Materials:

-

Phenoxymethyl pyrazole derivative (1.0 eq)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the phenoxymethyl pyrazole derivative in concentrated sulfuric acid at 0 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to separate the ortho and para isomers.

-

-

Causality: The use of a low temperature is crucial to control the regioselectivity and prevent over-nitration. The sulfuric acid acts as a catalyst and a solvent.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[8][9] The ether oxygen of the phenoxymethyl group can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the ortho position of the phenyl ring. The resulting aryllithium species can then be quenched with various electrophiles.[10][11]

Protocol 4: Ortho-Bromination via DoM

-

Objective: To regioselectively introduce a bromine atom at the ortho position of the phenyl ring.

-

Materials:

-

Phenoxymethyl pyrazole derivative (1.0 eq)

-

n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Dibromoethane (1.2 eq)

-

Saturated ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Dissolve the phenoxymethyl pyrazole derivative in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

-

Add a solution of 1,2-dibromoethane in anhydrous THF dropwise.

-

Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by column chromatography.

-

-

Visualization of Workflow:

Caption: Workflow for Directed Ortho-Metalation.

Strategy 3: Functionalization of the Methylene Bridge

The methylene bridge offers a unique site for modification that can impact the conformational flexibility of the molecule.

Palladium-Catalyzed C-H Arylation

Recent advances in C-H activation have enabled the direct functionalization of otherwise inert C-H bonds.[12][13] The pyrazole ring can act as a directing group in palladium-catalyzed C(sp³)-H arylation, allowing for the introduction of an aryl group at the methylene bridge.[1][14][15]

Protocol 5: Pyrazole-Directed C(sp³)-H Arylation

-

Objective: To introduce an aryl group at the methylene bridge.

-

Materials:

-

Phenoxymethyl pyrazole derivative (1.0 eq)

-

Aryl iodide (2.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

-

Silver(I) oxide (Ag₂O) (2.0 eq)

-

Acetic acid (AcOH)

-

-

Procedure:

-

In a sealed tube, combine the phenoxymethyl pyrazole derivative, aryl iodide, Pd(OAc)₂, and Ag₂O.

-

Add acetic acid as the solvent.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble silver salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

-

-

Expertise & Experience: The choice of oxidant and solvent is crucial for the success of this reaction. Silver salts are often used to regenerate the active Pd(II) catalyst. Acetic acid can serve as both the solvent and a proton source in the catalytic cycle.

Radical Bromination

The benzylic protons of the methylene bridge are susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.[16]

Protocol 6: Radical Bromination of the Methylene Bridge

-

Objective: To introduce a bromine atom at the methylene bridge.

-

Materials:

-

Phenoxymethyl pyrazole derivative (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure:

-

Dissolve the phenoxymethyl pyrazole derivative in carbon tetrachloride.

-

Add NBS and AIBN to the solution.

-

Heat the mixture to reflux and irradiate with a sunlamp or a 250W incandescent lamp.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Authoritative Grounding: The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution.

Strategy 4: Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[17][18] The phenoxymethyl group can be replaced with various bioisosteres to modulate the molecule's properties.

Phenyl Ring Bioisosteres

The phenyl ring can be replaced with other aromatic or non-aromatic cyclic systems to alter lipophilicity, metabolic stability, and target interactions.[19]

-

Saturated Bicyclic Scaffolds: Bicyclo[1.1.1]pentane (BCP) and cubane have emerged as effective non-classical bioisosteres for the phenyl ring. These rigid, three-dimensional structures can improve solubility and metabolic stability while maintaining the desired vector for substituent placement.

-

Heterocyclic Rings: Replacing the phenyl ring with a heterocycle such as pyridine, thiophene, or oxazole can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule.

Ether Linkage Bioisosteres

The ether oxygen can be replaced with other linking groups to fine-tune the molecule's conformational flexibility and polarity.

-

Thioether: Replacing the oxygen with a sulfur atom to form a phenylthiomethyl group can alter the bond angles and lipophilicity.

-

Amine: An N-aryl piperazine or a related N-aryl amine can serve as a bioisostere, introducing a basic center which can be advantageous for salt formation and solubility.

-

Reversed Amide: A reversed amide linkage can mimic the hydrogen bonding capabilities of the ether oxygen while introducing greater rigidity.

The synthesis of these bioisosteric analogs would typically involve the de novo synthesis of the pyrazole core with the desired bioisosteric side chain, rather than a direct modification of the phenoxymethyl group.

Data Presentation

Table 1: Comparison of Ether Cleavage Methods

| Method | Reagent | Conditions | Advantages | Disadvantages |

| Acid-Mediated | 48% HBr | Reflux in AcOH | Inexpensive reagents | Harsh conditions, potential for side reactions |

| Lewis Acid-Mediated | BBr₃ | -78 °C to RT in CH₂Cl₂ | High efficiency, mild conditions | Expensive, moisture-sensitive reagent |

Table 2: Regioselectivity in Phenyl Ring Functionalization

| Reaction | Reagent | Directing Influence | Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Phenoxy group (ortho, para-directing) | Ortho- and para-nitro derivatives |

| DoM | n-BuLi | Ether oxygen (ortho-directing) | Ortho-substituted derivative |

Conclusion and Future Outlook

The functionalization of the phenoxymethyl group in pyrazole derivatives offers a rich landscape for chemical exploration in drug discovery. The strategies outlined in this guide, from ether cleavage to C-H activation and bioisosteric replacement, provide a robust framework for systematically modifying this important scaffold. As new synthetic methodologies continue to emerge, the possibilities for creating novel and potent therapeutic agents based on the phenoxymethyl-pyrazole core will undoubtedly expand.

References

-

Chiral base-mediated benzylic functionalisation of (alkyl benzyl ether)tricarbonylchromium(0) complexes. Chemical Communications (RSC Publishing). [Link]

-

Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]

-

Bioisosteres in Medicinal Chemistry. Open MedScience. [Link]

-

Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. [Link]

-

Bioisosteric Replacements. Chemspace. [Link]

-

Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. PubMed. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

Directed Metalation of Heterocycles, 5-Methoxy-2-phenyloxazol-4-yllithium: An Approach to α,β-Dehydroamino Acids. ResearchGate. [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

-

Aryl Ether Cleavage by Group 9 and 10 Transition Metals: Stoichiometric Studies of Selectivity and Mechanism. ACS Publications. [Link]

-

Pyrazole. SlideShare. [Link]

-

Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. PubMed. [Link]

-

Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC. [Link]

-

Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry (RSC Publishing). [Link]

-

Synthesis and some electrophilic substitution reactions of 2-phenyloxazole. Semantic Scholar. [Link]

-

Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. RSC Publications. [Link]

-

Scheme 48 C-H functionalization of benzyl ethers. ResearchGate. [Link]

-

Pyrrole undergoes electrophilic aromatic substitution more readil... Study Prep in Pearson+. [Link]

-

An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC. [Link]

-

C-H Functionalization. Bode Research Group. [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

-

Benzyl Ethers. Organic Chemistry Portal. [Link]

-

C-H Activation. University of Bath. [Link]

-

Benzylic substitution of benzyl methyl ether. Semantic Scholar. [Link]

-

Metal-catalyzed activation of ethers via C–O bond cleavage. The Royal Society of Chemistry. [Link]

-

C-H versus C-O Addition: A DFT Study of the Catalytic Cleavage of the β-O-4 Ether Linkage in Lignin by Iridium and Cobalt Pincer Complexes. MDPI. [Link]

-

Activation of C−H Bonds via the Merger of Photoredox and Organocatalysis: A Coupling of Benzylic Ethers with Schiff Bases. Macmillan Group. [Link]

Sources

- 1. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 6. ijrar.org [ijrar.org]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. baranlab.org [baranlab.org]

- 12. ethz.ch [ethz.ch]

- 13. C-H Activation [people.bath.ac.uk]

- 14. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. openmedscience.com [openmedscience.com]

- 18. chem-space.com [chem-space.com]

- 19. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Status: Operational Ticket ID: PYR-5PH-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Tautomeric Identification[1]

Initial Triage & Workflow Selector

Before proceeding with a specific protocol, assess the physical state of your crude material.[1] The presence of the phenoxymethyl ether linkage often lowers the melting point compared to 3,5-diphenylpyrazole, leading to "oiling out" phenomena.[1]

Purification Decision Tree

Figure 1: Decision matrix for selecting the optimal purification route based on crude physical properties.

Technical Protocols

Protocol A: Recrystallization (The Standard)

Best for: Solid crude with minor impurities (>85% purity).[1] Mechanism: The phenoxymethyl group provides lipophilicity, while the pyrazole core offers hydrogen bonding.[1] We exploit the temperature-dependent solubility differential in ethanol/water systems.

-

Dissolution: Suspend crude solid in Ethanol (absolute) at 5 mL/g. Heat to reflux (approx. 78°C) until fully dissolved.[1]

-

Filtration (Hot): If insoluble particulates remain (often inorganic salts from the cyclization step), filter rapidly through a pre-warmed glass frit.[1]

-

Nucleation: Remove from heat. Add deionized water dropwise to the hot solution until a faint, persistent turbidity appears (approx. 10-15% v/v water).

-

Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours.

-

Expert Tip: If oiling occurs, scratch the inner glass surface with a spatula to induce nucleation.[1]

-

-

Collection: Cool to 4°C for 1 hour. Filter the white needles and wash with cold 20% aqueous ethanol.

Protocol B: The "Acid-Base Swing" (Deep Cleaning)

Best for: Oily crude, red/orange discoloration (hydrazine oxidation products), or removal of neutral organic impurities (e.g., unreacted phenoxy-diketone).[1]

Mechanism: Pyrazoles are amphoteric but act as weak bases (

-

Solubilization: Dissolve the crude oil in Ethyl Acetate (EtOAc) .

-

Salt Formation: Extract the organic layer with 2M HCl (aq) (3x).

-

Chemistry: The pyrazole nitrogen protonates, moving the product into the aqueous phase

. Neutral impurities (phenols, diketones) remain in the EtOAc.[1]

-

-

Washing: Wash the combined aqueous acidic layers with fresh EtOAc (2x) to remove entrained neutrals.

-

Neutralization: Cool the aqueous phase to 0°C. Slowly basify with 6M NaOH or NH₄OH to pH 10-11.

-

Observation: The product will precipitate as a free base solid.

-

-

Recovery: Filter the solid. If it oils out upon neutralization, extract back into DCM, dry over MgSO₄, and evaporate.[1]

Protocol C: Flash Chromatography (Tailing Suppression)

Best for: Isolating the product from close-eluting regioisomers or degradation products. Issue: Pyrazoles often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups.

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

60:40).[1] -

Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase.

-

Why: TEA blocks the acidic silanol sites on the silica, preventing the pyrazole from "sticking" and ensuring sharp band elution.

-

Troubleshooting & FAQs

Issue: "My NMR shows a broad hump or missing proton around 13 ppm."

Diagnosis: Pyrazole Tautomerism.[2] Explanation: 3-phenyl-5-(phenoxymethyl)-1H-pyrazole exists in equilibrium with 5-phenyl-3-(phenoxymethyl)-1H-pyrazole. The NH proton rapidly exchanges between the two nitrogens in solution. Solution:

-

Run the NMR in DMSO-d6 rather than CDCl₃; DMSO hydrogen bonds with the NH, slowing the exchange and sharpening the peak.

-

This is not an impurity; it is an intrinsic property of the molecule.

Issue: "The product is turning pink/red during storage."

Diagnosis: Trace Hydrazine Oxidation. Explanation: Residual hydrazine from the synthesis oxidizes in air to form diazenes and other azo-species, which are highly colored. Solution:

-

Scavenging: Dissolve crude in EtOAc and wash with a 10% solution of acetone in water.

-

Mechanism:[1][3] Acetone reacts with residual hydrazine to form acetone hydrazone, which is water-soluble/washable and non-reactive.

Issue: "I cannot separate the regioisomers."

Diagnosis: Misunderstanding of 1H-Pyrazole Chemistry. Explanation: Unless the N1 position is substituted (e.g., with a methyl or phenyl group), the "3-phenyl" and "5-phenyl" isomers are tautomers of the same molecule. You cannot separate them by chromatography because they interconvert faster than the timescale of separation. Action: Do not attempt separation. Treat as a single compound.

Analytical Reference Data

| Parameter | Specification / Behavior |

| Appearance | White to off-white crystalline solid (needles). |

| Solubility (High) | DMSO, DMF, Methanol, Ethanol, DCM, Ethyl Acetate.[1] |

| Solubility (Low) | Water, Hexane, Cyclohexane.[1] |

| pKa (approx) | ~2.5 (Conjugate Acid), ~14 (NH Acid).[1] |

| TLC (Hex:EtOAc 1:1) | |

| HPLC modifier | Use 0.1% TFA (acidic) or 10mM Ammonium Bicarbonate (basic).[1] |

HPLC Method Parameters (Reverse Phase)

For purity assessment (Area %):

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Phenyl absorption).[1]

References

-

Knorr Pyrazole Synthesis Overview

-

Recrystallization of 3,5-Disubstituted Pyrazoles

-

Source: Google Patents (WO2011076194A1).[1] "Method for purifying pyrazoles."

- URL: (Validates acid-base salt formation for purific

-

-

HPLC Method Development for Pyrazoles

-

Tautomerism in Pyrazoles

- Source: Thieme Chemistry. "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles."

-

URL:[Link] (Context on regioisomer/tautomer distinction).

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inpressco.com [inpressco.com]

- 3. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Recrystallization Solvent Selection for Phenoxymethyl Pyrazoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of phenoxymethyl pyrazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter the critical step of crystallization. The selection of an appropriate solvent system is paramount for achieving high purity and yield. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Part 1: Foundational Principles of Recrystallization

This section addresses the core concepts that underpin any successful crystallization protocol. Understanding these principles is the first step toward troubleshooting specific experimental challenges.

Q1: What are the essential properties of an ideal recrystallization solvent?

The success of recrystallization hinges on the differential solubility of the target compound at varying temperatures.[1] An ideal solvent creates a system where the desired compound can be separated from impurities.[2][3] The key characteristics are:

-

Significant Solubility Differential: The solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at or near its boiling point.[3][4][5][6] This temperature coefficient is the primary driver of the purification process.

-

Impurity Solubility Profile: Impurities should behave in one of two ways: either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor," upon cooling) or be completely insoluble in the hot solvent (allowing for their removal via hot gravity filtration).[2][5][7]

-

Chemical Inertness: The solvent must not react with the compound being purified.[2][5][7] Recrystallization is a physical separation process, not a chemical transformation.

-

Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from melting and "oiling out" instead of crystallizing.[7][8] Additionally, a very low boiling point may not provide a sufficient temperature range for effective dissolution.[8]

-

Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration, ensuring a dry, pure final product.[2][7][8][9]

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective to ensure safe and practical handling.[5][9]

Q2: How does the principle of "like dissolves like" apply to selecting a starting solvent?

The "like dissolves like" principle is a fundamental heuristic in chemistry that relates solubility to polarity.[6][8] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This is because the intermolecular forces between solvent and solute molecules must be strong enough to overcome the forces between solute molecules in the crystal lattice and the forces between solvent molecules themselves.[2]

For phenoxymethyl pyrazoles, we must assess the molecule's overall polarity:

-

Pyrazole Ring: This heterocyclic moiety contains two adjacent nitrogen atoms, making it a polar component capable of hydrogen bonding (if the N-H is unsubstituted).

-

Phenoxy Group: The ether linkage introduces polarity.

-

Phenyl Rings: These aromatic rings are predominantly non-polar or hydrophobic.

The combination of these functional groups results in a molecule of intermediate polarity . Therefore, solvents of intermediate polarity are the most logical starting points for your screening experiments. Extremely non-polar solvents like hexane will likely have poor solubility even when hot, while highly polar solvents like water may fail to dissolve the compound sufficiently.

Part 2: A Practical Strategy for Phenoxymethyl Pyrazoles

This section provides a direct experimental strategy, including a workflow diagram and a data-driven table to guide your solvent choices.

Q3: Based on the intermediate polarity of phenoxymethyl pyrazoles, which specific solvents should I test first?

Given the molecular structure, you should begin your screening with single solvents of intermediate polarity. The goal is to find a solvent that requires heating to fully dissolve the compound. If the compound dissolves immediately at room temperature, the solvent is too good, and you will get poor recovery. If it remains largely insoluble at the solvent's boiling point, it is a poor solvent.[4]

Recommended Starting Solvents:

-

Ethanol or Isopropanol

-

Acetone

-

Ethyl Acetate (EA)

-

Toluene

-

Acetonitrile

Methanol is also a common choice for pyrazole derivatives.[10] The parent compound, 1H-pyrazole, is soluble in water, ethanol, and ether, highlighting the diverse solubility profiles within this class.[11][12]

Data Summary: Common Recrystallization Solvents

The table below summarizes key properties of common solvents, organized by increasing polarity, to assist in your selection process.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Comments & Suitability for Phenoxymethyl Pyrazoles |

| n-Hexane | 69 | 1.9 | Low Polarity. Likely a poor solvent. Best used as an "antisolvent" in a mixed system with a more polar solvent like Ethyl Acetate or Toluene.[8] |

| Toluene | 111 | 2.4 | Low-to-Medium Polarity. Good starting point, especially for highly substituted, more lipophilic pyrazole derivatives.[13] |

| Dichloromethane (DCM) | 40 | 9.1 | Medium Polarity. Low boiling point can be problematic, offering a small temperature gradient.[8] Use with caution. |

| Ethyl Acetate (EA) | 77 | 6.0 | Medium Polarity. An excellent and versatile starting choice. Often used in mixed systems with hexane.[8] |

| Isopropanol (IPA) | 82 | 19.9 | Medium-to-High Polarity. A very common and effective recrystallization solvent. |

| Acetone | 56 | 21.0 | Medium-to-High Polarity. Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization on the filter funnel.[14] |

| Ethanol (EtOH) | 78 | 24.5 | High Polarity. One of the most common and effective choices for pyrazole derivatives.[10][15] Often used with water as an antisolvent.[8][16] |

| Methanol (MeOH) | 65 | 33.0 | High Polarity. A strong solvent, may dissolve the compound too well at room temperature. Its low boiling point can also be a challenge. |

| Water | 100 | 80.1 | Very High Polarity. Unlikely to be a good single solvent but is an excellent antisolvent to pair with polar organic solvents like ethanol or acetone. |

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to efficiently test multiple solvents using a minimal amount of your valuable compound.

-

Preparation: Place approximately 20-30 mg of your crude phenoxymethyl pyrazole into several small test tubes, one for each solvent you plan to test.

-

Room Temperature Test: To each test tube, add the chosen solvent dropwise (around 0.5 mL to start). Agitate the mixture at room temperature.

-